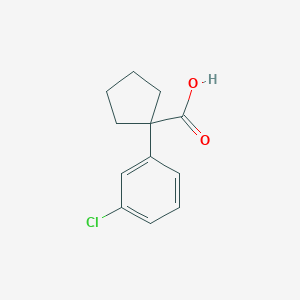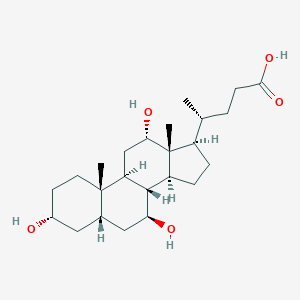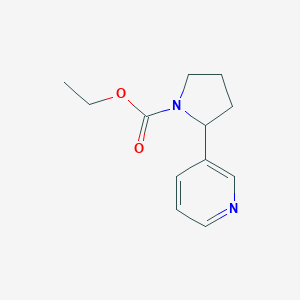
Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds like Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. This structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate can undergo various chemical reactions. For instance, it can be functionalized to create new compounds . The influence of steric factors on biological activity is also an important aspect of the chemical reactions of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate include its molecular weight (220.27 g/mol), molecular formula (C12H16N2O2), and the presence of a pyrrolidine ring.Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which is a part of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Biologically Active Compounds
Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date . These compounds have shown significant bioactive properties, making them useful in the synthesis of biologically active compounds .
Green Chemistry
The application of microwave-assisted organic synthesis (MAOS) for the synthesis of pyrrolidines has had a strong impact, allowing synthetic efficiency to be increased, and also supporting the new era of green chemistry .
Synthesis of Pyrimidine Derivatives
Functionalized enamines, which are structurally similar to the compound , have been used in the synthesis of 4,5-disubstituted pyrimidine derivatives . This suggests that “Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate” could potentially be used in similar reactions.
Anti-Fibrosis Activity
Compounds structurally similar to “Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate” have shown promising anti-fibrotic activities . This suggests that the compound could potentially be used in the development of anti-fibrotic drugs.
Development of Clinically Active Drugs
Heterocyclic scaffolds, like the one present in “Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate”, are increasingly being used in the development of clinically active drugs . These scaffolds are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Future Directions
The future directions for research on Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate could involve further exploration of its synthesis, chemical reactions, and potential biological activities. The pyrrolidine ring, in particular, is a versatile scaffold that can be used to design new compounds with different biological profiles .
properties
IUPAC Name |
ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)14-8-4-6-11(14)10-5-3-7-13-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESBODWIJLONJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-pyridin-3-ylpyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

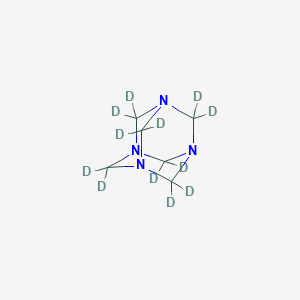

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)


![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)
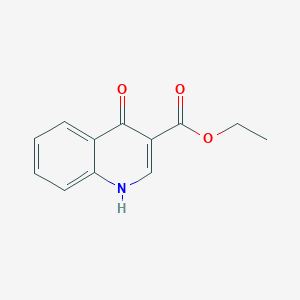
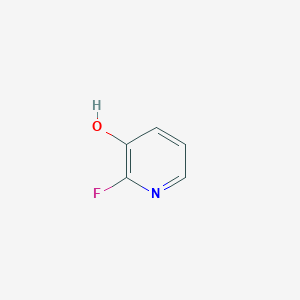

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)
